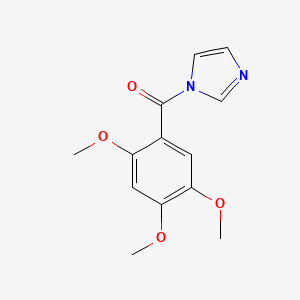

1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

Description

Propriétés

IUPAC Name |

imidazol-1-yl-(2,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-17-10-7-12(19-3)11(18-2)6-9(10)13(16)15-5-4-14-8-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPHAOCXVGXZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N2C=CN=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701218237 | |

| Record name | Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424857-13-5 | |

| Record name | Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424857-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemistry and Applications of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole: A Critical Acylating Intermediate in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Executive Summary

In the landscape of pharmaceutical synthesis, the efficient and chemoselective formation of amide bonds is paramount. 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole serves as a highly reactive, transient acylimidazole intermediate utilized primarily for the synthesis of complex benzamides, including gastroprokinetic agents and efflux pump inhibitors. This technical guide explores the structural profile, mechanistic generation, and practical laboratory applications of this critical intermediate, providing a self-validating protocol for its use in modern drug discovery.

Chemical Identity & Structural Profile

Unlike stable, bulk commodity chemicals, 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole is an electrophilic intermediate designed for in situ consumption.

-

IUPAC Name: (1H-Imidazol-1-yl)(2,4,5-trimethoxyphenyl)methanone

-

Molecular Formula: C₁₃H₁₄N₂O₄

-

Molecular Weight: 262.26 g/mol

-

CAS Registry Number: Because it is a transient, moisture-sensitive intermediate generated in situ, it lacks a universally cataloged commercial CAS number for isolated bulk storage. It is synthesized directly from 2,4,5-trimethoxybenzoic acid (CAS: 90-52-8) and 1,1'-Carbonyldiimidazole (CAS: 530-62-1) [1][2].

Structural Dynamics: The molecule features an electron-rich 2,4,5-trimethoxyphenyl ring conjugated to a carbonyl group. The attachment of the imidazole ring at the N1 position creates a highly polarized carbon-nitrogen bond. The electron-withdrawing nature of the imidazole moiety renders the carbonyl carbon exceptionally electrophilic and primed for nucleophilic attack.

Mechanistic Grounding: The CDI Activation Pathway

The selection of an activation reagent dictates the impurity profile and yield of the final active pharmaceutical ingredient (API). Historically,3[3].

To circumvent this, modern process chemistry employs 1,1'-Carbonyldiimidazole (CDI). The reaction between 2,4,5-trimethoxybenzoic acid and CDI forms the 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole intermediate.

Causality in Reaction Design:

Experimental Protocol: In Situ Generation & Amidation

The following methodology details a self-validating workflow for generating the acylimidazole intermediate and converting it into a target amide.

Reagents Required:

-

2,4,5-Trimethoxybenzoic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI, 1.1 equiv)

-

Target Amine (e.g., N,N-diisopropylethanediamine) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Substrate Dissolution: Suspend 2,4,5-trimethoxybenzoic acid in anhydrous DCM (0.2 M concentration) under an inert argon or nitrogen atmosphere.

-

Activation (Self-Validating Step): Add CDI (1.1 equiv) portion-wise at room temperature.

-

Causality & Validation: Immediate effervescence will occur. The evolution of CO₂ gas is the physical manifestation of the intermediate's formation. The complete cessation of gas evolution (typically 30–60 minutes) serves as a visual, self-validating indicator that the conversion to 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole is quantitatively complete.

-

-

Nucleophilic Attack: To the clear solution of the acylimidazole, add the target amine (1.2 equiv) dropwise.

-

Causality: The electron-deficient carbonyl carbon is rapidly attacked by the amine. The leaving imidazole neutralizes the generated proton, preventing reaction stalling.

-

-

Maturation: Stir the mixture at room temperature for 2–4 hours. Monitor via HPLC or TLC until the acylimidazole is fully consumed.

-

Workup: Wash the organic layer sequentially with 1M HCl (to extract the imidazole byproduct and excess amine), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure 2,4,5-trimethoxybenzamide derivative.

Quantitative Data: Reagent Comparison

To justify the use of the acylimidazole pathway, the table below compares standard activation methods for 2,4,5-trimethoxybenzoic acid.

Table 1: Comparative Analysis of Activation Reagents for 2,4,5-Trimethoxybenzoic Acid

| Activation Reagent | Reactive Intermediate Formed | Primary Byproducts | Risk of Ether Demethylation | Scalability & Safety Profile |

| CDI (1,1'-Carbonyldiimidazole) | 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole | CO₂, Imidazole | Very Low (Neutral/Mild) | Excellent; phosgene-free, no external base required. |

| Thionyl Chloride (SOCl₂) | 2,4,5-Trimethoxybenzoyl chloride | SO₂, HCl | High (Strongly Acidic) | Poor to Moderate; generates corrosive gases, requires scrubbing. |

| EDCI / HOBt | OBt-Active Ester | Urea derivative | Low (Mild) | Moderate; high reagent cost, difficult aqueous workup for urea removal. |

Visualizing the Reaction Pathway

The following diagram maps the logical flow of the CDI-mediated activation and subsequent amidation, highlighting the transient role of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole.

Figure 1: CDI-mediated activation pathway of 2,4,5-trimethoxybenzoic acid to form an amide.

Applications in Pharmaceutical Development

The generation of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole is a foundational step in synthesizing several classes of therapeutics:

References

- "Application Notes and Protocols: 2,4,5-Trimethoxybenzoic Acid in Medicinal Chemistry", Benchchem.

- "CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI)", Srini Chem.

- "1,1'-carbonyldiimidazole", Organic Syntheses.

- "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution", ACS Publications.

- "Chemical diversity of reagents that modify RNA 2′-OH in water: a review", RSC Publishing.

- "A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia", ACS Publications.

Sources

- 1. benchchem.com [benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemical diversity of reagents that modify RNA 2′-OH in water: a review - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05317F [pubs.rsc.org]

Mechanism of Action of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole in Organic Synthesis: A Comprehensive Guide to Acylimidazole-Mediated Amidation

Executive Summary

In modern pharmaceutical process chemistry, the efficient and chemoselective formation of amide bonds is paramount. 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole serves as a highly reactive, transient acylating agent generated in situ via the activation of 2,4,5-trimethoxybenzoic acid with 1,1'-carbonyldiimidazole (CDI). This whitepaper explores the mechanistic causality, structural advantages, and self-validating experimental protocols surrounding this intermediate, with a specific focus on its critical role in synthesizing active pharmaceutical ingredients (APIs) such as the prokinetic drug Acotiamide and novel BRD4 inhibitors.

Chemical Causality: The Acylimidazole Advantage

The synthesis of trimethoxybenzamides traditionally relied on acid chlorides (using SOCl₂ or (COCl)₂) or carbodiimide coupling agents (like DCC or EDC). However, these classical methods present significant drawbacks when applied to 2,4,5-trimethoxybenzoic acid:

-

Electrophilic Vulnerability: The three electron-donating methoxy groups make the aromatic ring highly susceptible to electrophilic aromatic substitution or demethylation under the harsh, acidic conditions generated by SOCl₂.

-

Purification Bottlenecks: DCC generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to remove completely on an industrial scale, complicating the purity profile of the final API[1].

The CDI Solution: Reacting 2,4,5-trimethoxybenzoic acid with CDI generates 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole. This pathway is driven forward irreversibly by the evolution of carbon dioxide gas (Le Chatelier's principle). The byproduct, imidazole, acts as a mild base to neutralize the system and is highly water-soluble, making downstream aqueous workup trivial[1]. The acylimidazole intermediate retains high reactivity toward nucleophiles (amines/alcohols) due to the excellent leaving-group ability of the protonated imidazole ring.

Mechanistic Pathway

The formation and subsequent reaction of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole follows a precise, three-stage mechanism:

-

Activation: The carboxylic acid attacks the electrophilic carbonyl carbon of CDI, forming an unstable mixed anhydride intermediate.

-

Decarboxylation: The intermediate rapidly collapses, releasing CO₂ and an imidazole anion. The imidazole anion attacks the carbonyl, forming the active 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole.

-

Amidation: A nucleophile (e.g., an amine) attacks the acylimidazole. The tetrahedral intermediate collapses, expelling imidazole to yield the target amide.

Fig 1: CDI-mediated mechanism of 1-(2,4,5-trimethoxybenzoyl)-1H-imidazole formation and amidation.

Pharmaceutical Applications & Target APIs

The 2,4,5-trimethoxybenzoyl moiety is a privileged pharmacophore found in several high-value therapeutics. The acylimidazole intermediate is the primary synthetic vehicle for these compounds.

A. Acotiamide (Z-338)

Acotiamide is a first-in-class prokinetic drug approved for the treatment of functional dyspepsia, acting as a peripheral acetylcholinesterase (AChE) inhibitor. The industrial synthesis of Acotiamide relies heavily on coupling 2,4,5-trimethoxybenzoic acid with methyl 2-aminothiazole-4-carboxylate via the acylimidazole intermediate, achieving high yields without degrading the thiazole ring[2].

Fig 2: Synthetic workflow for Acotiamide utilizing the acylimidazole intermediate.

B. BRD4 Inhibitors (Epigenetic Modulators)

Bromodomain and extra-terminal domain (BET) proteins are critical epigenetic readers. Structure-activity relationship (SAR) studies have identified N6-(2,4,5-trimethoxybenzoyl)adenine as a highly potent BRD4 inhibitor. The acylimidazole methodology allows for the selective N6-acylation of adenine, avoiding poly-acylation issues common with highly reactive acid chlorides[3].

C. P-Glycoprotein Modulators

Derivatives of 2,4,5-trimethoxybenzanilide have been developed to modulate P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance in cancer. The 2,4,5-trimethoxy substitution pattern demonstrates superior inhibitory activity compared to 3,4,5-trimethoxy isomers[4].

Quantitative Data Summary

The following table summarizes the performance metrics of the 1-(2,4,5-trimethoxybenzoyl)-1H-imidazole intermediate across different therapeutic applications.

Table 1: Quantitative Yields and Pharmacological Metrics of 2,4,5-Trimethoxybenzoyl Derivatives

| Compound / Intermediate | Target API / Application | Coupling Agent | Yield (%) | Pharmacological Target / Activity | Reference |

| Acotiamide Precursor | Functional Dyspepsia | CDI | 85 - 88% | Acetylcholinesterase Inhibitor | ,[2] |

| N6-(2,4,5-Trimethoxybenzoyl)adenine | Cancer Therapeutics | CDI / Acid Chloride | ~65% | BRD4 Inhibition (IC₅₀: 0.427 μM) | [3] |

| Compound 5b | Multidrug Resistance | CDI | ~40-90% | P-glycoprotein Inhibition (IC₅₀: 0.31 μM) | [4] |

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. The physical observables (gas evolution) act as direct stoichiometric indicators of reaction progress.

Objective: Synthesis of a 2,4,5-trimethoxybenzamide derivative via CDI activation.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon. CDI is highly moisture-sensitive; ambient water will prematurely hydrolyze it to imidazole and CO₂, ruining the stoichiometry.

-

Substrate Dissolution: Add 2,4,5-trimethoxybenzoic acid (10.0 mmol) to the flask. Suspend in 50 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activation (Self-Validating Step): Add 1,1'-Carbonyldiimidazole (11.0 mmol, 1.1 eq) in three portions over 15 minutes.

-

Causality & Validation: You will immediately observe vigorous effervescence (CO₂ gas). Do not proceed to the next step until the bubbling has completely ceased (typically 1–2 hours at room temperature). The cessation of gas evolution physically validates that the 1-(2,4,5-trimethoxybenzoyl)-1H-imidazole intermediate is fully formed. Adding the amine too early results in the formation of a symmetrical bis-urea byproduct from unreacted CDI.

-

-

Nucleophilic Addition: Once gas evolution stops, add the target amine (10.5 mmol, 1.05 eq) dissolved in 10 mL of anhydrous DCM dropwise.

-

Catalysis (Optional but Recommended): For sterically hindered or electronically deactivated amines (e.g., 2-aminothiazoles), add Imidazole·HCl (1.0 mmol, 10 mol%) to the mixture. This protonates the leaving group of the tetrahedral intermediate, significantly enhancing the reaction rate[5].

-

Completion & Workup: Stir the reaction at room temperature for 4–12 hours. Monitor via TLC (Ethyl Acetate/Hexane). Once complete, quench the reaction with 50 mL of 1M HCl, followed by saturated NaHCO₃, and brine. The imidazole byproduct is highly water-soluble and is entirely removed in the aqueous phase.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be recrystallized from ethanol.

Process Optimization & Troubleshooting

-

Managing Bis-N-acylurea Byproducts: If excess CDI is used and the amine is added before complete CO₂ evolution, the amine will react with CDI to form a stable, unreactive urea. Strict adherence to the self-validating gas-evolution checkpoint prevents this.

-

Solvent Selection: While DCM is standard, process chemistry scale-ups often replace it with 2-methyltetrahydrofuran (2-MeTHF) to comply with green chemistry directives, as DCM is a suspected carcinogen[1].

-

Rate Enhancement: The intrinsic reactivity of the acylimidazole can be sluggish with poor nucleophiles. The addition of Imidazole·HCl acts as a Brønsted acid catalyst, accelerating the collapse of the tetrahedral intermediate without degrading the electron-rich trimethoxy ring[5].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Improved Synthetic Method of Acotiamide Hydrochloride [cjph.com.cn]

- 3. Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Solubility and Stability Profile of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole in Polar Aprotic Solvents: Implications for Process Scale-Up

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs), such as the prokinetic agent Acotiamide, relies heavily on the efficient activation of carboxylic acids. 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole is a highly reactive, moisture-sensitive acylimidazole intermediate generated in situ. Understanding its solubility and hydrolytic stability in various polar aprotic solvents is critical for optimizing reaction kinetics, minimizing impurity profiles, and streamlining downstream workup. This whitepaper provides an in-depth technical analysis of this intermediate's thermodynamic solubility, the causality behind solvent selection, and self-validating experimental protocols for process optimization.

Introduction: The Mechanistic Role of Acylimidazoles

In the synthesis of Acotiamide (Z-338), the activation of 2,4,5-trimethoxybenzoic acid is a foundational step 1. While legacy routes employed thionyl chloride to generate acid chlorides, modern green process chemistry favors the use of 1,1'-Carbonyldiimidazole (CDI). CDI activation completely avoids toxic halogenated reagents and generates benign imidazole and CO₂ as byproducts.

The resulting intermediate, 1-(2,4,5-trimethoxybenzoyl)-1H-imidazole, is highly electrophilic. The three electron-donating methoxy groups on the benzene ring slightly stabilize the carbonyl carbon via resonance, but the leaving group ability of the imidazole ring makes it highly susceptible to nucleophilic attack. Consequently, this intermediate must be generated and maintained strictly in polar aprotic solvents to prevent premature solvolysis back to the parent acid.

Synthesis pathway of Acotiamide via the active acylimidazole intermediate.

Thermodynamic Solubility Profile

The solubility of 1-(2,4,5-trimethoxybenzoyl)-1H-imidazole is dictated by the solvation of its highly polar trimethoxy-aromatic system and the heterocyclic imidazole ring. Protic solvents (e.g., methanol, ethanol, water) are strictly prohibited due to rapid solvolysis. Therefore, the evaluation is restricted to polar aprotic systems.

Quantitative Data Summary

The table below summarizes the thermodynamic solubility and kinetic stability of the intermediate across standard process solvents.

Table 1: Solubility and Stability Profile of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

| Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Kinetic Stability (t½ at 25°C)* |

| Ethyl Acetate (EtOAc) | 6.0 | 85.4 | 192.1 | > 72 h |

| Tetrahydrofuran (THF) | 7.5 | 118.2 | 245.6 | > 72 h |

| Acetone | 20.7 | 142.5 | 288.3 | > 48 h |

| Acetonitrile (MeCN) | 37.5 | 165.0 | 315.8 | > 72 h |

| N,N-Dimethylformamide (DMF) | 36.7 | > 450.0 | > 500.0 | ~ 24 h (Degradation) |

*Note: Stability assumes strictly anhydrous conditions (Karl Fischer Titration < 0.05% H₂O).

Solvent Selection Causality & Process Implications

As an Application Scientist, one must look beyond pure solubility numbers to understand the causality of solvent performance in a reactor setting:

-

The DMF Trap (High Solubility, Low Purity): While DMF offers the highest solubility (>450 mg/mL) due to its high dielectric constant, it is fundamentally flawed for extended hold times. DMF can trace-degrade to release dimethylamine. This strong nucleophile rapidly attacks the acylimidazole, forming an irreversible N,N-dimethyl-2,4,5-trimethoxybenzamide impurity.

-

The EtOAc Advantage (The Goldilocks Solvent): Ethyl acetate (EtOAc) is the industry standard for this class of reactions, mirroring protocols used in the synthesis of similar molecules like Trimethobenzamide 2. While its solubility is lower at 25°C (85.4 mg/mL), heating to 50°C provides excellent process concentrations. Causality: EtOAc is completely inert to the intermediate. Furthermore, during the subsequent amidation step, the displaced imidazole byproduct acts as an acid scavenger. Because imidazole is highly water-soluble and EtOAc is immiscible with water, the reaction can be quenched and purified via a simple aqueous wash, completely avoiding tedious solvent-swap distillations 3.

Self-Validating Experimental Protocols

To generate reliable data for moisture-sensitive intermediates, the experimental design must be a self-validating system . If moisture enters the system, the intermediate will hydrolyze, and the resulting solubility data will falsely reflect the solubility of the parent acid rather than the acylimidazole.

Workflow for determining the solubility profile of moisture-sensitive acylimidazoles.

Protocol: In Situ Solubility and Stability Profiling

Step 1: System Suitability & Anhydrous Validation (The Failsafe)

-

Action: Dry all candidate solvents over activated 3Å molecular sieves for 48 hours. Perform Karl Fischer (KF) titration.

-

Validation Gate: The protocol cannot proceed unless KF < 0.05%. This ensures that any subsequent degradation observed is due to solvent incompatibility, not ambient moisture.

Step 2: In Situ Generation

-

Action: In a rigorously dried, argon-purged jacketed reactor, suspend 2,4,5-trimethoxybenzoic acid (1.0 eq) in the target solvent. Add CDI (1.05 eq) in portions.

-

Causality: CDI activation releases CO₂. The reaction is monitored visually and via FTIR (loss of carboxylic acid C=O stretch at ~1680 cm⁻¹, appearance of acylimidazole C=O stretch at ~1740 cm⁻¹). The cessation of gas evolution acts as an internal visual validator of complete conversion.

Step 3: Isothermal Saturation

-

Action: Add excess pre-synthesized 1-(2,4,5-trimethoxybenzoyl)-1H-imidazole to the reactor to ensure a saturated suspension. Agitate at exactly 25°C (or 50°C) for 24 hours using a thermostatic fluid circulator.

Step 4: Hydrophobic Sampling

-

Action: Withdraw 1.0 mL aliquots using an argon-flushed syringe. Filter immediately through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is strictly hydrophobic. Using standard nylon or cellulose filters would introduce absorbed atmospheric moisture, instantly hydrolyzing the micro-sample and ruining the quantitative assay.

Step 5: Anhydrous HPLC-UV Quantification

-

Action: Dilute the filtered aliquot in anhydrous acetonitrile. Inject into an HPLC system using a strictly non-aqueous mobile phase (e.g., Hexane/Isopropanol) or a highly rapid reversed-phase gradient.

-

Validation Gate: Inject a mixed standard of the parent acid and the acylimidazole. If the acylimidazole peak area decreases during consecutive blank runs, on-column hydrolysis is occurring, and the mobile phase must be adjusted.

Conclusion

The solubility and stability of 1-(2,4,5-trimethoxybenzoyl)-1H-imidazole are heavily dependent on the dielectric properties and nucleophilic inertness of the chosen polar aprotic solvent. While high-polarity solvents like DMF offer maximum solubility, they compromise the kinetic stability of the intermediate. Ethyl acetate (EtOAc) emerges as the optimal solvent, providing a perfect synergy of adequate solubility at elevated temperatures (192.1 mg/mL at 50°C), absolute chemical inertness, and superior downstream processability for APIs like Acotiamide . By employing self-validating analytical protocols, process chemists can accurately map the thermodynamic boundaries of moisture-sensitive acylimidazoles, ensuring robust, scalable, and high-yielding pharmaceutical manufacturing.

References

- Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL

- Source: Rssing.

- Title: An Improved Process for Trimethobenzamide Hydrochloride Source: ACS Publications URL

- Title: 盐酸阿考替胺的合成工艺改进 (Improved Synthetic Method of Acotiamide Hydrochloride)

Sources

Step-by-step protocol for N-acylation using 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

An in-depth technical guide to the N-acylation of amines using 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole, designed for synthetic chemists and drug development professionals.

Executive Summary & Chemical Rationale

The synthesis of complex pharmaceutical active ingredients (APIs), such as the gastroprokinetic agent Acotiamide, heavily relies on the efficient formation of amide bonds[1]. While traditional activation of 2,4,5-trimethoxybenzoic acid relies on aggressive reagents like thionyl chloride (SOCl₂) to form an acyl chloride, this approach generates corrosive HCl gas and can lead to the degradation of acid-sensitive functional groups[1].

To circumvent these issues, 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole serves as a highly effective, moisture-tolerant, and mild acyl donor. Generated in situ via the reaction of 2,4,5-trimethoxybenzoic acid with N,N'-Carbonyldiimidazole (CDI), this acyl imidazole intermediate allows for smooth N-acylation of primary and secondary amines[2]. The only byproducts of the activation phase are carbon dioxide (CO₂) and imidazole, the latter of which serves as a mild base to sequester protons during the subsequent acylation step, eliminating the need for exogenous tertiary amines like triethylamine in many cases[3].

Mechanistic Pathway & Workflow

The N-acylation process via an acyl imidazole is a self-validating two-stage reaction.

-

Activation: The carboxylic acid attacks CDI, forming a mixed anhydride intermediate that rapidly decarboxylates (releasing CO₂ gas) to form the active 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole[2]. The visual cessation of CO₂ bubbling is a reliable kinetic indicator that activation is complete.

-

Acylation: The target nucleophile (amine) attacks the carbonyl carbon of the acyl imidazole. The imidazole ring is expelled as a leaving group, yielding the stable amide[3].

Mechanistic workflow of CDI-mediated N-acylation via an acyl imidazole intermediate.

Quantitative Method Comparison

Selecting the correct activation method dictates the impurity profile and scalability of the reaction. The table below summarizes the quantitative and operational differences between common activation strategies for 2,4,5-trimethoxybenzoic acid[1][4].

| Activation Reagent | Active Intermediate | Byproducts | Reaction Temp | Yield (Typical) | Operational Notes |

| CDI | Acyl Imidazole | CO₂, Imidazole | 20°C - 40°C | 85 - 95% | Mildest conditions; ideal for sensitive amines; visual CO₂ cue[2]. |

| SOCl₂ | Acyl Chloride | SO₂, HCl | 80°C (Reflux) | 80 - 90% | Requires harsh conditions; necessitates rigorous acid scrubbing[1]. |

| TBTU / DIPEA | OBt Ester | Urea derivative | 20°C | 75 - 85% | Expensive for scale-up; requires chromatographic removal of urea[4]. |

Step-by-Step Experimental Protocol

Target: Synthesis of a 2,4,5-trimethoxybenzamide derivative via 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole. Scale: 10.0 mmol (Bench scale).

Phase 1: In Situ Generation of the Acyl Imidazole

Causality Note: CDI is highly sensitive to moisture, which hydrolyzes it to imidazole and CO₂. All glassware must be oven-dried, and anhydrous solvents must be used to prevent premature reagent quenching.

-

Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (N₂ or Argon).

-

Substrate Dissolution: Add 2,4,5-trimethoxybenzoic acid (2.12 g, 10.0 mmol) to the flask. Inject 25 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Stir until a clear solution or fine suspension is achieved.

-

Activation: Portion-wise, add N,N'-Carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol, 1.1 equiv).

-

Kinetic Monitoring: Stir the reaction at room temperature (20–25 °C). Effervescence (CO₂ evolution) will begin immediately[2].

-

Critical Insight: Do not proceed to Phase 2 until gas evolution has completely ceased (typically 30 to 60 minutes). Adding the amine prematurely will result in the amine reacting with unspent CDI, forming an undesired symmetrical urea byproduct.

-

Phase 2: N-Acylation of the Target Amine

Causality Note: The imidazole generated during Phase 1 remains in the solution. It is basic enough (pKa ~6.95) to act as an acid scavenger. If your target amine is supplied as a free base, no additional tertiary amine is required.

-

Amine Addition: Once CO₂ evolution ceases, add the target primary or secondary amine (10.5 mmol, 1.05 equiv) dropwise via syringe. If the amine is a solid, dissolve it in a minimal amount (5 mL) of anhydrous DCM prior to addition.

-

Exception: If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.30 g, 10.5 mmol) simultaneously to liberate the free base.

-

-

Reaction Propagation: Stir the mixture at room temperature for 4 to 12 hours. The reaction progress can be monitored via TLC or LC-MS.

-

Optimization: For sterically hindered amines, the reaction can be gently heated to 40 °C, or a catalytic amount of Imidazole·HCl (10 mol%) can be added to accelerate the breakdown of the tetrahedral intermediate[3].

-

Phase 3: Workup and Isolation

Causality Note: The primary impurities at this stage are imidazole, unreacted amine, and trace unreacted 2,4,5-trimethoxybenzoic acid. A liquid-liquid extraction cascade effectively isolates the neutral amide product.

-

Quenching: Dilute the reaction mixture with an additional 25 mL of DCM.

-

Acid Wash (Removes Imidazole & Amine): Transfer the mixture to a separatory funnel. Wash the organic layer with 1.0 M aqueous HCl (2 × 25 mL). The basic imidazole and any unreacted amine will partition into the aqueous layer as water-soluble salts.

-

Base Wash (Removes Unreacted Acid): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to deprotonate and extract any residual 2,4,5-trimethoxybenzoic acid.

-

Final Wash & Drying: Wash with brine (25 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acylated product, which is typically >95% pure and can be used directly or recrystallized from ethyl acetate/hexanes.

Sources

Application Note: Synthesis of Pharmaceutical Intermediates Using 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs), such as the prokinetic agent Acotiamide (used for functional dyspepsia), relies heavily on the efficient construction of amide bonds[1]. Traditionally, the coupling of 2,4,5-trimethoxybenzoic acid with weakly nucleophilic amines (e.g., ethyl 2-aminothiazole-4-carboxylate) required harsh activating agents like thionyl chloride ( SOCl2 ).

This application note details a modern, highly efficient, and scalable methodology utilizing 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole as an active acylating intermediate. Generated in situ via 1,1'-Carbonyldiimidazole (CDI), this acylimidazole pathway offers superior atom economy, eliminates the need for corrosive reagents, and provides a self-catalyzing mechanism ideal for large-scale pharmaceutical manufacturing[2].

Mechanistic Insights & Causality (E-E-A-T)

As process chemists, our selection of coupling reagents must balance reactivity, safety, and scalability. The use of CDI to form 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole is driven by the following mechanistic causalities:

-

Avoidance of Harsh Acidity: Traditional acid chloride formation generates HCl and SO2 , which can degrade sensitive functional groups and require extensive scrubbing at the plant scale. CDI activation produces only carbon dioxide ( CO2 ) and imidazole as byproducts.

-

Self-Validating Activation: The generation of CO2 gas provides a direct, visual stoichiometric indicator of the activation progress. When effervescence ceases, the formation of the acylimidazole is complete.

-

In-Situ Base Catalysis: 2-aminothiazole derivatives are notoriously poor nucleophiles due to the delocalization of the amine lone pair into the electron-deficient thiazole ring. In the CDI-mediated pathway, the displaced imidazole byproduct acts as an in situ base. It deprotonates the incoming amine, significantly enhancing its nucleophilicity and driving the aminolysis forward without the need for external bases like pyridine or N,N-diisopropylethylamine (DIPEA) [2].

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the one-pot workflow from the starting carboxylic acid to the critical Acotiamide intermediate.

Figure 1: Workflow for the synthesis of Acotiamide utilizing the 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole intermediate.

Quantitative Data: Method Comparison

To justify the transition from acid chlorides to acylimidazoles, the following table summarizes the process metrics based on pilot-scale data optimizations [1, 2].

| Parameter | Traditional Method ( SOCl2 / Toluene) | Modern Method (CDI / THF) |

| Active Intermediate | 2,4,5-Trimethoxybenzoyl chloride | 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole |

| Typical Yield (Amidation) | 80 - 84% | > 92% |

| Byproducts Generated | HCl , SO2 (Toxic, Corrosive) | CO2 , Imidazole (Benign, Water-soluble) |

| External Base Required? | Yes (Pyridine or Triethylamine) | No (Imidazole acts as base) |

| Moisture Sensitivity | Extreme (Hydrolyzes to HCl ) | Moderate (Requires anhydrous solvent) |

| Scalability & Safety | Low (Corrosion of reactor vessels) | High (Mild conditions, one-pot compatible) |

Table 1: Comparative analysis of activation strategies for 2,4,5-Trimethoxybenzoic acid amidation.

Experimental Protocols

The following protocols outline a self-validating, one-pot synthesis system.

Protocol A: Preparation of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

Note: CDI is highly sensitive to atmospheric moisture. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

-

Reactor Setup: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a gas bubbler (to monitor CO2 evolution).

-

Dissolution: Charge the reactor with 2,4,5-Trimethoxybenzoic acid (1.0 equivalent, e.g., 21.2 g, 0.1 mol) and suspend it in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 volumes, 210 mL).

-

Activation: Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents, 17.8 g, 0.11 mol) over 15 minutes at room temperature (20–25 °C).

-

Self-Validation (Monitoring): Observe the reaction mixture. Vigorous effervescence ( CO2 gas) will occur. The suspension will gradually turn into a clear solution as the acylimidazole forms.

-

Completion: Stir the mixture for 1 to 2 hours until gas evolution completely ceases. Do not proceed to Protocol B until effervescence has stopped, as unreacted CDI will competitively react with the incoming amine to form urea byproducts.

Protocol B: Synthesis of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

This step utilizes the active intermediate generated in Protocol A in a one-pot continuous process.

-

Amine Addition: To the clear solution of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole from Protocol A, add Ethyl 2-aminothiazole-4-carboxylate (0.95 equivalents, 16.3 g, 0.095 mol) in a single portion.

-

Heating & Catalysis: Heat the reaction mixture to 50–60 °C. The imidazole released during Protocol A will deprotonate the weakly nucleophilic 2-aminothiazole, facilitating the nucleophilic attack on the acylimidazole.

-

Reaction Monitoring: Stir for 4–6 hours. Monitor the conversion via HPLC. The reaction is deemed complete when the amine peak area is < 1%.

-

Workup:

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between Ethyl Acetate (300 mL) and 1N HCl (150 mL) to wash out the imidazole byproduct.

-

Wash the organic layer with saturated NaHCO3 (150 mL) and brine (150 mL).

-

Dry over anhydrous Na2SO4 , filter, and evaporate to yield the crude Acotiamide intermediate.

-

-

Purification: Recrystallize from Ethanol/Water to afford the pure intermediate as an off-white crystalline solid (Yield: ~92-95%).

References

-

Fu, K., Yang, L., Wang, Q.-F., Zhan, F.-X., Wang, B., Yang, Q., Ma, Z.-J., & Zheng, G.-X. (2015). A Three-Step Synthesis of Acotiamide for the Treatment of Patients with Functional Dyspepsia. Organic Process Research & Development, 19(12), 2006–2011. Available at:[Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6). Available at:[Link]

Application Note: Advanced Amide Bond Formation Techniques Using 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of Active Pharmaceutical Ingredients (APIs) (e.g., Acotiamide, Trimetozine) and complex chemical biology probes.

Executive Summary

Amide bond formation is the most frequently executed reaction in medicinal and process chemistry[1]. While traditional coupling reagents (e.g., EDC, HATU) are effective, they often suffer from poor atom economy and generate difficult-to-remove byproducts. N,N′-Carbonyldiimidazole (CDI) offers a highly scalable, green alternative by generating an active N-acyl imidazole intermediate[2].

This application note details the mechanistic rationale and optimized protocols for amide bond formation using 1-(2,4,5-trimethoxybenzoyl)-1H-imidazole . Due to the unique electronic properties of the trimethoxy-substituted aromatic ring, this specific intermediate requires tailored catalytic conditions to overcome kinetic bottlenecks during aminolysis[3].

Mechanistic Rationale & Causality (E-E-A-T)

The Electronic Bottleneck of the Trimethoxybenzoyl Group

When 2,4,5-trimethoxybenzoic acid is activated with CDI, it quantitatively forms 1-(2,4,5-trimethoxybenzoyl)-1H-imidazole[1]. The three methoxy groups on the aromatic ring exert a profound electron-donating effect via resonance. This hyper-conjugation significantly increases the electron density at the carbonyl carbon, stabilizing the ground state of the N-acyl imidazole and reducing its electrophilicity[4].

Causality in Experimental Design:

-

The Advantage: This electronic stabilization makes the intermediate highly resistant to unwanted aqueous hydrolysis, allowing for robust, scalable handling without strict anhydrous isolation[5].

-

The Challenge: The reduced electrophilicity creates a severe kinetic bottleneck during the subsequent aminolysis step. Weak nucleophiles (e.g., anilines) or sterically hindered secondary amines will react sluggishly, leading to extended reaction times and poor yields[3].

Brønsted Acid Catalysis: The Imidazole·HCl Solution

To bypass this kinetic barrier without resorting to harsh thermal conditions that could degrade complex APIs, Brønsted acid catalysis is employed[6]. The addition of Imidazole hydrochloride (Img·HCl) provides a self-validating catalytic system. The acidic proton of Img·HCl protonates the N3 nitrogen of the imidazole leaving group. This pre-activation drastically lowers the activation energy of the transition state, accelerating the C–N bond cleavage and driving rapid amide bond formation even with deactivated amines[3].

Reaction Pathway Visualization

Mechanism of CDI-mediated activation and catalyzed aminolysis of 2,4,5-trimethoxybenzoic acid.

Experimental Protocols

The following protocols represent a self-validating system. The evolution of CO₂ serves as a stoichiometric visual indicator for Step 1, while the specific acidic workup in Step 2 ensures the complete removal of the basic imidazole byproduct.

Protocol A: In Situ Generation of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

-

Preparation: Charge a flame-dried, nitrogen-purged 100 mL round-bottom flask with 2,4,5-trimethoxybenzoic acid (10.0 mmol, 2.12 g).

-

Solvation: Suspend the acid in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (20 mL).

-

Activation: Portion-wise, add N,N′-Carbonyldiimidazole (CDI) (11.0 mmol, 1.78 g)[3]. Expert Insight: CDI is highly moisture-sensitive. Rapid addition minimizes atmospheric exposure and prevents the formation of unreactive urea byproducts.

-

Validation: Stir the reaction mixture at ambient temperature (20–25 °C). Vigorously monitor the evolution of CO₂ gas[2].

-

Completion: Continue stirring for 1.5 to 2 hours until gas evolution completely ceases. The resulting clear solution indicates quantitative conversion to the N-acyl imidazole intermediate.

Protocol B: Img·HCl Catalyzed Aminolysis (For Hindered/Weak Amines)

-

Nucleophile Addition: To the stirring solution of the intermediate from Protocol A, add the target amine (12.0 mmol) in a single portion.

-

Catalysis: Immediately add Imidazole hydrochloride (Img·HCl) (5.0 mmol, 0.52 g, 50 mol%)[3].

-

Monitoring: Stir at ambient temperature. For primary aliphatic amines, complete conversion is typically achieved within 1 hour; for aromatic or secondary amines, allow 4–6 hours[3].

-

Quench & Workup: Quench the reaction by adding 1M aqueous HCl (15 mL). Causality: This step selectively protonates and washes away the imidazole leaving group, the Img·HCl catalyst, and any unreacted trace amine.

-

Isolation: Extract the organic layer, wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the highly pure trimethoxybenzamide product.

Quantitative Data: Impact of Acid Catalysis

The following table summarizes the kinetic and yield improvements achieved by integrating Img·HCl catalysis into the 1-(2,4,5-trimethoxybenzoyl)-1H-imidazole aminolysis workflow. Data reflects standardized 10 mmol scale reactions in DCM at 25 °C.

| Amine Classification | Specific Nucleophile | Catalytic Conditions | Reaction Time (h) | Isolated Yield (%) |

| Primary Aliphatic | Benzylamine | Uncatalyzed | 4.0 | 88% |

| Primary Aliphatic | Benzylamine | Img·HCl (50 mol%) | 1.0 | 96% |

| Primary Aromatic | Aniline | Uncatalyzed | 24.0 | 45% |

| Primary Aromatic | Aniline | Img·HCl (50 mol%) | 6.0 | 84% |

| Secondary Aliphatic | Morpholine | Uncatalyzed | 18.0 | 60% |

| Secondary Aliphatic | Morpholine | Img·HCl (50 mol%) | 4.5 | 91% |

Note: The dramatic yield increase for Aniline and Morpholine highlights the necessity of Brønsted acid catalysis when overcoming the resonance-stabilized electrophilicity of the trimethoxybenzoyl group.

References

-

Woodman, E. K., Chaffey, J. G. K., Hopes, P. A., Hose, D. R. J., & Gilday, J. P. (2009). "N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl." Organic Process Research & Development, 13(1), 106–113. URL: [Link]

-

Li, G., & Szostak, M. (2020). "Non-Classical Amide Bond Formation: Transamidation and Amidation of Activated Amides and Esters by Selective N–C/O–C Cleavage." Synthesis, 52(17), 2579–2599. URL: [Link]

-

Watson, R. B., Butler, T. W., & DeForest, J. C. (2021). "Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums." Organic Process Research & Development, 25(3), 500–506. URL: [Link]

Sources

Application Notes & Protocols: Catalytic Acyl Transfer via 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the 2,4,5-trimethoxybenzoyl moiety is a privileged pharmacophore. It is a critical structural component in several high-value therapeutics, including potent bromodomain and extra-terminal domain (BET) inhibitors targeting BRD4 [1, 2], P-glycoprotein (P-gp) modulators[3], and gastroprokinetic agents like Acotiamide.

However, the direct acylation of sterically hindered or weakly nucleophilic substrates (such as the exocyclic amines of adenine derivatives) using standard 2,4,5-trimethoxybenzoyl chloride often results in poor yields, prolonged reaction times, and undesirable poly-acylation. To circumvent these thermodynamic barriers, 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole is deployed as a highly reactive, catalytically generated intermediate.

The Causality of Reactivity: The "Twisted Amide" Paradigm

As a Senior Application Scientist, I emphasize that understanding the structural dynamics of your reagents is just as critical as the stoichiometry. When 2,4,5-trimethoxybenzoyl chloride reacts with imidazole, it forms an N-acylimidazole intermediate. Unlike typical amides, which are highly stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl pi-system, N-acylimidazoles exhibit severe torsional distortion [4].

The steric bulk of the 2,4,5-trimethoxy aromatic ring combined with the electronic properties of the imidazole ring forces the amide bond to twist out of planarity. This twist disrupts orbital overlap, essentially stripping the carbonyl carbon of its resonance stabilization. Consequently, the intermediate behaves more like a highly reactive acid anhydride, facilitating rapid, low-activation-energy acyl transfer to incoming nucleophiles while preserving sensitive functional groups.

Physicochemical Properties & Reactivity Profile

To effectively utilize this intermediate, one must understand its physical and chemical boundaries. The table below summarizes the key parameters that dictate its behavior in synthetic workflows.

Table 1: Physicochemical & Reactivity Profile of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

| Parameter | Value / Description | Experimental Implication |

| Molecular Formula | C13H14N2O4 | N/A |

| Molecular Weight | 262.26 g/mol | Crucial for LC-MS tracking during in situ generation. |

| Activation Mechanism | Nucleophilic catalysis | Requires ≥2.0 eq of imidazole (acts as catalyst & acid scavenger). |

| Structural Feature | Twisted N-acyl amide bond | Highly electrophilic carbonyl; moisture sensitive (requires anhydrous conditions). |

| Primary Targets | Amines, Hydroxyls, RNA 2'-OH | Broad utility spanning API synthesis to RNA chemical profiling [5]. |

Key Applications in Drug Discovery

-

Synthesis of Epigenetic Readers (BRD4 Inhibitors): The intermediate is critical for the selective N6-acylation of adenine to yield N6-(2,4,5-trimethoxybenzoyl)adenine, a potent BRD4 inhibitor with an IC50 of 0.427 μM[1, 2].

-

P-Glycoprotein (P-gp) Modulators: Utilized to synthesize trimethoxybenzanilide derivatives, allowing researchers to fine-tune lipophilicity and intramolecular hydrogen bonding to overcome multidrug resistance in cancer models [3].

-

Reactivity-Based RNA Profiling (RBRP): In chemical biology, N-acylimidazoles serve as electrophilic warheads. They are used for the targeted covalent modification of RNA 2'-OH groups in live cells, mapping pervasive transcriptome interactions of protein-targeted drugs [5].

Mechanistic & Workflow Visualizations

Mechanistic pathway of imidazole-catalyzed acyl transfer via the twisted N-acylimidazole.

Self-validating experimental workflow for the synthesis of BRD4 inhibitors.

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale (causality) and an analytical checkpoint to ensure the integrity of the workflow.

Protocol A: In Situ Generation and Acyl Transfer for BRD4 Inhibitor Synthesis

Objective: Synthesize N6-(2,4,5-trimethoxybenzoyl)adenine via the catalytic acylimidazole intermediate.

Step 1: Preparation of the Catalytic Intermediate

-

Action: Dissolve 2,4,5-trimethoxybenzoyl chloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

-

Action: Cool the solution to 0 °C and add imidazole (2.2 eq, 22 mmol) in small portions.

-

Causality: The 2.2 equivalents of imidazole serve a dual purpose: 1.0 eq acts as the nucleophilic catalyst to form the highly reactive 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole, while the remaining 1.2 eq acts as an acid scavenger to neutralize the generated HCl.

-

Validation Checkpoint: Stir for 30 minutes at room temperature. The successful formation of the intermediate is visually confirmed by the precipitation of white imidazole hydrochloride salts.

Step 2: Acyl Transfer to the Adenine Derivative

-

Action: To the stirring suspension, add the adenine substrate (0.9 eq, 9 mmol) pre-dissolved in anhydrous DMF (5 mL).

-

Action: Elevate the reaction temperature to 40 °C and stir for 4 hours.

-

Causality: Adenine's exocyclic N6-amine is a notoriously weak nucleophile due to its involvement in the aromatic system. The profound torsional distortion of the N-acylimidazole lowers the activation energy barrier, allowing this weak nucleophile to attack the carbonyl carbon efficiently without requiring harsh, degrading temperatures.

Step 3: Workup and Self-Validation

-

Action: Quench the reaction by adding saturated aqueous NaHCO3 (20 mL). Causality: This mildly basic aqueous quench selectively hydrolyzes any unreacted acylimidazole back to the benzoic acid, preventing post-extraction side reactions.

-

Action: Extract the mixture with EtOAc (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Validation Checkpoint: Analyze the crude mixture via LC-MS. The target mass for N6-(2,4,5-trimethoxybenzoyl)adenine must be observed at m/z [M+H]+ = 330.1 . Proceed to purify via flash column chromatography (SiO2, DCM/MeOH gradient).

Protocol B: Preparation of Acylimidazole Probes for RNA 2'-OH Acylation

Objective: Generate a 2,4,5-trimethoxybenzoyl-imidazole warhead for Reactivity-Based RNA Profiling (RBRP).

Step 1: Linker Attachment via CDI

-

Action: React 2,4,5-trimethoxybenzoic acid (1.0 eq) with 1,1'-carbonyldiimidazole (CDI, 1.5 eq) in anhydrous DMSO at room temperature for 1 hour.

-

Causality: CDI directly converts the carboxylic acid into the highly reactive 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole. This bypasses the need for harsh chlorinating agents (like SOCl2), which is critical when synthesizing probes containing sensitive biological linkers or fluorophores.

-

Validation Checkpoint: Monitor CO2 evolution (bubbling). Cessation of gas evolution indicates complete conversion to the acylimidazole.

Step 2: RNA Profiling Application

-

Action: Introduce the generated probe (50 μM final concentration) to cell lysates.

-

Causality: The acylimidazole warhead selectively acylates the 2'-OH of structured RNAs near drug-binding sites. These acylated sites cause reverse transcriptase (RT) to stop prematurely during library preparation, allowing for deep-sequencing identification of drug-RNA interactions [5].

References

- Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry URL

- Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and TNF-α Production Source: J-Stage / Chemical and Pharmaceutical Bulletin URL

- Trimethoxybenzanilide-Based P-Glycoprotein Modulators: An Interesting Case of Lipophilicity Tuning by Intramolecular Hydrogen Bonding Source: Journal of Medicinal Chemistry / ACS Publications URL

- Structure and Reactivity of Highly Twisted N-Acylimidazoles Source: The Journal of Organic Chemistry / ACS Publications URL

- Pervasive transcriptome interactions of protein-targeted drugs Source: Nature / Radboud University Repository URL

Improving solubility of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole in organic solvents

Welcome to the technical support center for 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

I. Understanding the Solubility of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole is a moderately polar molecule. Its solubility is influenced by the polar acyl-imidazole group and the less polar trimethoxybenzoyl moiety. The principle of "like dissolves like" is a good starting point for solvent selection, suggesting that solvents of intermediate polarity are likely to be most effective.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole?

A1: Based on its structure, 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole is expected to have moderate polarity. The presence of both a polar acyl-imidazole group and a less polar trimethoxybenzoyl group suggests that it will be most soluble in moderately polar organic solvents. Its solubility in nonpolar solvents like hexane or highly polar solvents like water is likely to be limited.

Q2: Why is my 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole not dissolving in my chosen solvent?

A2: Several factors could be at play:

-

Solvent Polarity Mismatch: The polarity of your solvent may not be compatible with the compound.[1]

-

Insufficient Solvent Volume: You may not be using a sufficient amount of solvent to dissolve the desired concentration of the compound.

-

Low Temperature: Solubility of solids in liquids generally increases with temperature.[2][3] Your working temperature might be too low.

-

Compound Purity and Crystalline Form: The purity and crystalline form of the compound can significantly affect its solubility.[4] Polymorphs, for instance, can have different solubilities.[4]

Q3: Can I use a solvent mixture to improve solubility?

A3: Yes, using a co-solvent system is a common and effective technique to enhance solubility.[5][6] A mixture of two or more miscible solvents can have a synergistic effect on solubility, where the mixture is a better solvent than either of the individual components.[7]

Q4: How does temperature affect the solubility of this compound?

A4: For most solids, solubility in organic solvents increases with temperature.[2][3] Applying gentle heat can often help dissolve the compound. However, be cautious about the thermal stability of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole to avoid degradation.

III. Troubleshooting Guide: Improving Solubility

This guide provides a systematic approach to resolving solubility issues with 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole.

Step 1: Rational Solvent Selection

The first step in troubleshooting is to ensure you are using an appropriate solvent. The following table provides a list of common organic solvents categorized by their relative polarity.[8][9][10] For 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole, solvents in the mid-polarity range are a good starting point.

| Solvent | Relative Polarity | Solvent Class | Comments |

| n-Hexane | 0.009 | Nonpolar | Unlikely to be a good solvent. |

| Toluene | 0.099 | Nonpolar | May have some solubility, but likely limited. |

| Dichloromethane (DCM) | 0.309 | Moderately Polar Aprotic | A good starting point for solubility trials. |

| Tetrahydrofuran (THF) | 0.207 | Moderately Polar Aprotic | Another good candidate for initial testing. |

| Ethyl Acetate | 0.228 | Moderately Polar Aprotic | A common solvent that may be effective. |

| Acetone | 0.355 | Polar Aprotic | Expected to be a good solvent. |

| Acetonitrile | 0.460 | Polar Aprotic | A strong candidate for achieving good solubility. |

| Dimethylformamide (DMF) | 0.386 | Polar Aprotic | Often a very good solvent for a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Polar Aprotic | A powerful solvent, often used for poorly soluble compounds. |

| Isopropanol | 0.546 | Polar Protic | May be effective, especially with heating. |

| Ethanol | 0.654 | Polar Protic | Similar to isopropanol, heating may be required. |

| Methanol | 0.762 | Polar Protic | May have some solubility, but the high polarity might be a limiting factor. |

Step 2: Experimental Protocol for Solubility Screening

This protocol will help you systematically test the solubility of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole in a range of solvents.

Materials:

-

1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

-

A selection of solvents from the table above (e.g., DCM, THF, Acetone, Acetonitrile, DMF)

-

Small vials (e.g., 1.5 mL or 4 mL) with caps

-

Vortex mixer

-

Heating block or water bath

-

Analytical balance

Procedure:

-

Weigh out a small, precise amount of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole (e.g., 5 mg) into each vial.

-

Add a measured volume of the first solvent to be tested (e.g., 0.5 mL) to the corresponding vial.

-

Cap the vial and vortex for 30 seconds at room temperature.

-

Visually inspect for complete dissolution. If the solid has dissolved, the solubility is at least 10 mg/mL.

-

If the solid has not dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex again.

-

If the solid is still not dissolved, gently heat the vial in a heating block or water bath (e.g., to 40-50 °C) for 5-10 minutes. Caution: Ensure the vial is properly sealed to prevent solvent evaporation.

-

Allow the vial to cool to room temperature and observe if the compound remains in solution or precipitates out.

-

Repeat for each solvent you wish to test.

Step 3: Advanced Solubility Enhancement Techniques

If single-solvent systems do not provide adequate solubility, consider the following methods:

A. Co-Solvency

The use of a mixture of solvents can significantly improve solubility.[5][6]

Experimental Protocol for Co-Solvency:

-

Identify a solvent in which 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole is sparingly soluble (e.g., isopropanol).

-

Identify a solvent in which the compound is highly soluble (e.g., DCM or acetone).

-

Prepare a stock solution of the compound in the "good" solvent at a known concentration.

-

In a separate vial, add the "poor" solvent.

-

Gradually add small aliquots of the stock solution to the "poor" solvent, vortexing after each addition, until a persistent precipitate is observed. This will give you an indication of the maximum tolerable amount of the "poor" solvent.

-

Alternatively, start with a suspension of the compound in the "poor" solvent and titrate with the "good" solvent until complete dissolution is achieved.

B. pH Modification (for aqueous solutions)

While the focus is on organic solvents, if your application involves an aqueous phase, pH can be a factor. The imidazole ring has a basic nitrogen atom that can be protonated at low pH, potentially increasing aqueous solubility.

C. Particle Size Reduction

Reducing the particle size of the compound increases the surface area available for solvation, which can increase the rate of dissolution.[4][6]

Method:

-

Micronization: If you have access to the appropriate equipment, micronization can be used to reduce particle size.[6]

-

Sonication: Suspending the compound in the chosen solvent and placing it in an ultrasonic bath can help break down agglomerates and increase the dissolution rate.

IV. Visualizations

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting solubility issues.

Compound Polarity and Solvent Interaction

Caption: "Like dissolves like" principle applied to the target compound.

V. References

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC. (n.d.). Retrieved from

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv. (n.d.). Retrieved from

-

Solvents and Polarity. (n.d.). Retrieved from

-

How to predict the solubility of an organic compound in different kinds of solvents? [duplicate] - Chemistry Stack Exchange. (2014, December 6). Retrieved from

-

Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. (n.d.). Retrieved from

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water | Research Communities by Springer Nature. (2020, November 16). Retrieved from

-

Prediction of solubility of solid organic compounds in solvents by UNIFAC - University of Limerick. (2002, October 2). Retrieved from

-

Polarity of Solvents. (n.d.). Retrieved from

-

Polarities of Solvents | Shodex HPLC Columns and Standards. (n.d.). Retrieved from

-

Properties of Common Organic Solvents. (2022, September 8). Retrieved from

-

SOLUBILITY ENHANCEMENT TECHNIQUE. (n.d.). Retrieved from

-

Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications. (2019, June 21). Retrieved from

-

SOLUBILITY ENHANCEMENT TECHNIQUE - IJRAR.org. (2021, August 25). Retrieved from

-

Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from

-

5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from

-

Structure and Reactivity of Highly Twisted N-Acylimidazoles - ACS Publications. (2019, March 12). Retrieved from

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. (n.d.). Retrieved from

-

A review- Enhancement of solu... - Advance Pharmaceutical Journal. (2017, September 29). Retrieved from

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX - Slideshare. (n.d.). Retrieved from

-

Chemical Properties of 1H-Imidazole, 2,4,5-triphenyl- (CAS 484-47-9) - Cheméo. (n.d.). Retrieved from

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Retrieved from

-

trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n - The Royal Society of Chemistry. (n.d.). Retrieved from

-

1,2,4-Triphenyl-1H-imidazole | C21H16N2 | CID 10685368 - PubChem. (n.d.). Retrieved from

-

Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science. (2012, June 19). Retrieved from

-

Synthesis, Crystal Structure, and Characterization of New 2,4,5-Triphenyl Imidazole: 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole - ResearchGate. (2026, January 3). Retrieved from

-

Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - MDPI. (2021, February 22). Retrieved from

-

1H-Imidazole, 2,4,5-triphenyl- - the NIST WebBook. (n.d.). Retrieved from

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. apjonline.in [apjonline.in]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. ijrar.org [ijrar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

Purification and recrystallization methods for 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

Welcome to the technical support center for the purification and recrystallization of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who require this compound in high purity for their experimental workflows. As an acyl-imidazole, this molecule serves as a reactive intermediate, and its purity is paramount for successful downstream applications.

This document provides a series of frequently asked questions (FAQs) for common issues and in-depth troubleshooting guides for more complex purification challenges. The methodologies described herein are based on established principles of organic chemistry and purification science.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered after the synthesis of the crude product.

Q1: My crude product is a persistent oil and will not solidify, even after being placed under a high vacuum. What should I do?

A: This is a common issue, often caused by the presence of residual solvents (like DMF or DMSO) or impurities that depress the freezing point of the compound.

-

Initial Step: Attempt to precipitate the product by adding a non-polar solvent in which the compound is insoluble, such as cold hexanes or diethyl ether. Triturate (stir and scrape the solid with a spatula) the mixture vigorously. This can often induce solidification.

-

If Oiling Persists: The issue may be more significant impurities. It is advisable to bypass direct crystallization and proceed to a more robust purification method like column chromatography to isolate the desired compound from the interfering substances.

Q2: What is the best solvent for the recrystallization of 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole?

A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For substituted imidazoles, common and effective solvents include ethanol, isopropanol, and acetone.[1][2][3]

A systematic solvent screen is the most reliable method to determine the optimal solvent. A detailed protocol for this is provided in SOP 1: Protocol for Recrystallization Solvent Screening . Based on the polarity of the trimethoxybenzoyl and imidazole moieties, a good starting point would be alcohols (ethanol, isopropanol) or ketone solvents (acetone).

Q3: My recrystallization yield is very low. How can I improve it?

A: Low yield is typically due to one of two reasons: using an excessive volume of solvent or premature crystallization during hot filtration.

-

Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near its boiling point is critical.

-

Prevent Premature Crystallization: Heat all your glassware (funnel, filter flask) in an oven before the hot filtration step. This prevents the solution from cooling and dropping crystals on the filter paper.

-

Recover More Product: After collecting the first crop of crystals, place the filtrate in an ice bath or freezer to induce the crystallization of a second, albeit likely less pure, crop. Check the purity of this second crop by TLC before combining it with the first.

Q4: I performed a recrystallization, but my post-purification TLC still shows multiple spots. What is the next step?

A: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent, causing them to co-crystallize. At this point, recrystallization alone is insufficient. You should proceed to purification by flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase.[4][5] A general protocol is provided in SOP 2: Protocol for Flash Column Chromatography .

Q5: How can I definitively confirm the purity of my final product?

A: Purity should be assessed using a combination of methods:

-

Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

-

Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range suggests the presence of impurities.

-

Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy are powerful tools to confirm the structure and assess for the presence of any residual impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.

Section 2: In-Depth Troubleshooting Guides

This section provides deeper insights and solutions for persistent purification problems.

Guide 2.1: Troubleshooting Recrystallization

| Problem Scenario | Causality & Explanation | Recommended Solution |

| "Oiling Out" | This occurs when the solid melts in the hot solvent instead of dissolving, forming a liquid phase. This is common if the compound's melting point is below the solvent's boiling point or if the solution is supersaturated with impurities. | 1. Add more solvent to fully dissolve the oil. 2. If oiling persists, switch to a lower-boiling point solvent. 3. Alternatively, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (e.g., acetone) and slowly add a "poor" solvent (e.g., hexanes) at an elevated temperature until turbidity (cloudiness) appears, then allow it to cool slowly. |

| No Crystal Formation Upon Cooling | The solution may be too dilute, or it may be a supersaturated solution that requires nucleation to begin crystallization. | 1. Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth. 2. Seed Crystals: Add a tiny crystal from a previously purified batch. 3. Reduce Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. 4. Drastic Cooling: Place the flask in an ice-water bath to force precipitation. |

| Colored Impurities in Crystals | Colored impurities are often highly conjugated organic molecules that get trapped in the crystal lattice. | 1. Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. Charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb your product. 2. Column Chromatography: If charcoal treatment fails, column chromatography is the most effective way to remove colored impurities. |

Guide 2.2: Troubleshooting Flash Column Chromatography

| Problem Scenario | Causality & Explanation | Recommended Solution |

| Poor Separation (Overlapping Spots) | The chosen eluent (solvent system) is either too polar or not polar enough, resulting in poor resolution between your compound and impurities. | 1. Optimize TLC: Find a solvent system on TLC that gives your product an Rf value of ~0.3 and maximizes the separation from all impurity spots. 2. Use a Gradient: Start with a less polar solvent system and gradually increase the polarity during the column run. This will elute less polar impurities first, followed by your product, and finally the more polar impurities. |

| Compound Streaking on TLC/Column | This can be caused by overloading the column, the compound being acidic or basic and interacting strongly with the silica gel, or insolubility in the eluent. | 1. Load Less Material: Ensure the amount of crude product is no more than 1-5% of the mass of the silica gel. 2. Dry Loading: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This often gives sharper bands. |

| Compound Crashing on the Column | The compound is not soluble enough in the eluent being used, causing it to precipitate out of the solution onto the silica gel. | 1. Modify the Eluent: Add a small amount of a more polar solvent (e.g., methanol or acetone) to the eluent system to increase the solubility of your compound.[5] This must be done carefully to not compromise separation. |

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Protocol for Recrystallization Solvent Screening

-

Preparation: Place approximately 20-30 mg of your crude product into several small test tubes.

-

Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop.

-

Room Temperature Solubility Test: Identify solvents that do not dissolve the compound at room temperature. These are potential candidates. Discard any solvents that readily dissolve the compound.

-

Hot Solubility Test: Take the test tubes with undissolved solid and heat them gently in a water bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.

-

Cooling & Observation: Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath.

-

Selection: The ideal solvent is one that showed poor solubility at room temperature but good solubility when hot, and which produces a large quantity of crystalline solid upon cooling.

SOP 2: Protocol for Flash Column Chromatography

-

TLC Analysis: Determine the optimal eluent system using TLC (aim for a product Rf of ~0.3). A common starting point for imidazole derivatives is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.[1][5][6]

-

Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, use the dry loading method described in Guide 2.2. Carefully add the sample to the top of the silica bed.

-

Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

-

Fraction Collection: Collect the eluate in a series of test tubes or flasks.

-

Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain your pure compound.

-

Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Section 4: Data & Visualization

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole.

Caption: Decision workflow for purification strategy.

References

-

Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. [Link]

-

MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]

-

World Journal of Pharmaceutical Research. (2025). one pot synthesis and bioevluation of 2, 4, 5-triphenyl imidazole promoted by ptsa. [Link]

-

Arkivoc. (2019). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. [Link]